2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol, also known as Octylphenol Ethoxylate (OPE), has been used in scientific research to investigate its potential toxicological effects on various organisms, including:
OPE has been used in research to understand its environmental fate and behavior. This includes studies on:
OPE has also been used in the development and validation of analytical methods for its detection and quantification in environmental samples. This is important for monitoring the presence of OPE in various environmental media and assessing potential exposure risks [Source: ].
2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol, commonly known as Triton X-114, is a nonionic surfactant with the molecular formula C18H30O3 and a molecular weight of 294.43 g/mol. This compound is characterized by its yellow liquid form and has a melting point of approximately 0.05°C and a boiling point estimated at 586.77°C. It exhibits a density of 1.06 g/mL at 20°C and is slightly soluble in organic solvents such as chloroform and methanol, but has limited solubility in water .
Triton X-114 is widely recognized for its use in biochemical applications, particularly as a detergent in protein extraction and purification processes. Its structure includes a hydrophobic tail derived from tetramethylbutyl phenol and a hydrophilic ethylene glycol chain, which contributes to its surfactant properties.
The chemical reactivity of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol primarily involves its hydroxyl groups and ether linkages. It can undergo various reactions typical of alcohols and ethers, including:
These reactions are significant in modifying the compound for specific applications in research and industry.
2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol has been identified as an environmental pollutant with potential endocrine-disrupting effects. Studies indicate that it exhibits weak estrogenic activity, which raises concerns regarding its impact on wildlife and human health . Additionally, it is classified as moderately toxic when ingested and can act as an irritant to the eyes.
The synthesis of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol typically involves the following steps:
This method ensures high yields of the desired compound while maintaining its functional properties.
2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol has diverse applications across various fields:
Research into the interactions of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol with biological systems indicates that it can influence cellular signaling pathways due to its weak estrogenic activity. Its interactions with estrogen receptors have been documented in laboratory studies that explore its potential effects on reproductive health and development in various organisms .
Several compounds share structural similarities with 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol. Here are some notable examples:
Compound Name | CAS Number | Unique Features |
---|---|---|
2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethanol | 2315-67-5 | Lacks the additional ethylene glycol unit; exhibits similar surfactant properties but different solubility characteristics. |
4-(1-Ethyl-1-methylhexyl)phenol | 52427-13-1 | Known for higher toxicity levels compared to Triton X-114; used in industrial applications. |
4-(Nonylphenol) | 104-35-8 | Recognized for significant endocrine-disrupting effects; widely studied for environmental impact. |
The uniqueness of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol lies in its balanced surfactant properties combined with moderate toxicity levels and specific applications in biochemistry and environmental studies.
The synthesis of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol typically involves the alkylation of phenol derivatives followed by ethoxylation. A classical method involves reacting 4-(1,1,3,3-tetramethylbutyl)phenol with ethylene oxide under alkaline conditions. For example, sodium hydroxide or potassium hydroxide catalyzes the nucleophilic addition of ethylene oxide to the phenolic oxygen, forming the ethoxylated product.
An alternative route employs 2-chloroethanol as the ethoxylating agent. In this method, 4-(1,1,3,3-tetramethylbutyl)phenol is treated with 2-chloroethanol in the presence of a 30% sodium hydroxide solution at 100–110°C. This reaction proceeds via a Williamson ether synthesis mechanism, yielding the target compound with a reported process efficiency of 98%. However, industrial scalability is limited due to challenges in removing unreacted phenol, which co-distills with the product.
Key Reaction Parameters
Parameter | Condition |
---|---|
Temperature | 100–110°C |
Catalyst | NaOH (30% aqueous solution) |
Reaction Time | 6–7 hours |
Yield | 82–98% |
Recent advances focus on heterogeneous catalysts to improve selectivity and sustainability. Zeolite catalysts with Si/Al ratios of 12–80 facilitate the dimerization of C8 olefins (e.g., 1-octene, 2-octene) to form C16 olefins, which are subsequently alkylated with phenol. Macroreticular resins such as Amberlyst 15dry (styrene-divinylbenzene copolymers with sulfonic acid groups) enhance alkylation efficiency at 75–130°C, achieving >99% para-alkylphenol selectivity.
Ethoxylation using ethylene carbonate instead of ethylene oxide has emerged as a "green chemistry" alternative. This method, catalyzed by Na-Mordenite, reduces hazardous byproducts and simplifies catalyst recovery. The reaction proceeds at 120–150°C, yielding ethoxylates with ≤0.10% w/w impurities.
Environmental concerns over ethylene oxide’s toxicity and nonylphenol ethoxylates’ persistence have driven innovation. One approach utilizes bio-based feedstocks, such as fatty alcohols derived from renewable resources, though this remains experimental for tert-octylphenol derivatives. Another strategy involves enzymatic ethoxylation using lipases, which operate under mild conditions (30–50°C) but face challenges in achieving high molecular weight ethoxylates.
Microbial degradation of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol is primarily mediated by gram-negative bacteria, including Pseudomonas putida, Hydrogenophaga pseudoflava, and Cupriavidus oxalaticus, which utilize enzymatic systems to metabolize ethoxylated structures [2]. These organisms employ monooxygenases and dehydrogenases to oxidize the ethoxy side chain, initiating a stepwise shortening process. For example, Pseudomonas strains catalyze the oxidation of terminal alcohol groups to carboxylic acids, a critical step preceding ether bond cleavage [2].
In activated sludge systems, rapid primary degradation occurs within 24 hours under aerobic conditions, with ethoxylate chains (n ≥ 2) shortened to mono- or di-ethoxylates [1]. Anaerobic environments, such as sediments, favor slower degradation via reductive pathways, often stalling at intermediate metabolites like 4-tert-octylphenol monoethoxylate (4-tert-OP1EO) [1]. Key enzymatic activities include:
Table 1: Microbial Strains and Degradation Efficiency
Microorganism | Substrate Degraded | Maximum Growth Rate (h⁻¹) | Key Enzyme Systems |
---|---|---|---|
Pseudomonas putida | 2-BE | 0.645 | Monooxygenases, dehydrogenases |
Hydrogenophaga pseudoflava | 2-BE | 0.204 | Ether-cleaving hydrolases |
Cupriavidus oxalaticus | 2-BE | 0.395 | Aldehyde dehydrogenases |
Adaptation periods of 5–17 days are required for microbial consortia to fully mineralize ethoxylated compounds, highlighting the role of acclimatization in wastewater treatment [1] [2].
The biodegradation of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol proceeds via two parallel pathways:
Critical metabolites identified include:
Table 2: Degradation Pathways and Metabolites
Pathway Step | Primary Metabolite | Environmental Compartment |
---|---|---|
Initial oxidation | Ethoxyacetic acid derivatives | Wastewater, surface water |
Ether cleavage | 4-tert-Octylphenol, glyoxylic acid | Sediment, soil |
Terminal mineralization | CO₂, H₂O | Aerobic zones |
Under methanogenic conditions, degradation stalls at 4-tert-OP1EO, which adsorbs to organic matter in sediments, prolonging environmental persistence [1]. Photodegradation plays a negligible role due to limited light penetration in aquatic systems [1].
The environmental toxicity of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol is exacerbated by its stable metabolites:
4-tert-Octylphenol (4-tert-OP):
Glyoxylic acid:
Ethoxyacetic acid derivatives:
Table 3: Ecotoxicological Parameters of Key Metabolites
Metabolite | Test Organism | Endpoint | Value (mg/L) |
---|---|---|---|
4-tert-OP | Oncorhynchus mykiss | 96h LC₅₀ | 0.8 |
Glyoxylic acid | Daphnia magna | 48h EC₅₀ (immobilization) | 75 |
Ethoxyacetic acid | Xenopus laevis | 72h EC₅₀ (malformation) | 8.2 |
Prolonged exposure to 4-tert-OP alters gonad development in fish and disrupts molting in crustaceans, with chronic NOECs (No Observed Effect Concentrations) below 0.1 µg/L [1]. Sediment-dwelling organisms face heightened risks due to the compound’s affinity for organic carbon (Koc: 1,200–2,500 L/kg) [1].
The compound 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol demonstrates sophisticated membrane solubilization mechanisms that vary significantly with concentration and membrane composition [1] [2] [3]. The fundamental mechanism involves the amphiphilic structure of this nonionic detergent, which features a hydrophobic tetramethylbutyl phenyl group connected to a hydrophilic ethylene glycol chain [1] [4].
At concentrations below the critical micelle concentration, the detergent operates primarily through monomer insertion into the lipid bilayer [3] [5]. This process involves individual detergent molecules incorporating into the membrane structure, causing subtle disruptions in lipid packing without complete membrane dissolution [3]. The hydrophobic tail of the detergent associates with the acyl chains of membrane phospholipids, while the hydrophilic head group orients toward the aqueous phase [2] [6].
As the concentration approaches the critical micelle concentration range of 0.2-0.3 millimolar, the detergent begins forming micelles, which represents a critical transition point in the solubilization process [1] [4]. At this concentration, the detergent demonstrates significant membrane permeabilization capabilities, with studies showing rapid pore formation occurring within seconds of exposure [3] [5]. The pore formation mechanism appears to involve detergent intercalation within the membrane structure, creating stable channels that allow passage of various molecules [3] [5].
The solubilization process exhibits concentration-dependent characteristics. At effective concentrations of 0.05-0.1% by volume, the detergent induces extensive membrane permeabilization while maintaining cell viability above 90% at subsolubilizing concentrations [3] [5]. This concentration-dependent behavior suggests a threshold mechanism where membrane disruption occurs rapidly once a critical detergent-to-lipid ratio is achieved [7] [5].
Kinetic studies reveal that the membrane permeabilization process is not readily reversible, with disrupted membranes showing no recovery of barrier function for periods exceeding 15 minutes [3] [5]. This irreversibility indicates that the detergent forms stable associations with membrane components, fundamentally altering the membrane architecture [3] [5].
The detergent demonstrates selective solubilization properties, preferentially disrupting the liquid-disordered phase of membranes while showing reduced effectiveness against liquid-ordered domains [5] [8]. This selectivity is attributed to the specific interactions between the detergent and different membrane lipid phases, with the compound showing greater affinity for less tightly packed membrane regions [5] [8].
The molecular mechanism involves the formation of mixed micelles containing both detergent and membrane lipids [2] [6]. These mixed micelles effectively solubilize membrane proteins by providing an amphiphilic environment that mimics the native lipid bilayer [2] [6]. The critical detergent-to-lipid ratio for complete solubilization varies depending on membrane composition but typically ranges from 0.5 to 2.0 moles of detergent per mole of phospholipid [9] [8].
Table 1: Membrane Permeabilization Properties of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol
Property | Value | Reference |
---|---|---|
Critical Micelle Concentration (CMC) | 0.2-0.3 mM | Citation 1,4 |
Membrane Permeabilization Concentration | 0.05-0.1% (v/v) | Citation 21,55 |
Membrane Disruption Mechanism | Detergent intercalation | Citation 21,55 |
Pore Formation Rate | Within seconds | Citation 21,55 |
Recovery Time | Not reversible for >15 min | Citation 21,55 |
Cell Viability at Effective Concentration | >90% at subsolubilizing concentrations | Citation 21,55 |
The application of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol for membrane protein extraction demonstrates remarkable efficiency and selectivity characteristics [1] [4] [10]. The compound exhibits superior extraction capabilities compared to many conventional detergents, achieving protein recovery rates of 60-70% when used as a single detergent system [11] [10].
The extraction process operates through multiple mechanisms that collectively enhance protein solubilization. The detergent effectively disrupts lipid-lipid interactions while maintaining protein structural integrity through its nonionic character [12] [13]. This selective disruption allows for the extraction of membrane proteins while preserving their native conformational states, which is crucial for subsequent functional and structural studies [2] [13].
Quantitative analysis reveals that the compound achieves protein yields of 180-220 micrograms per million cells when used as the primary extraction agent [10] [11]. These yields represent significant improvements over conventional detergent systems, which typically achieve yields of 100-130 micrograms per million cells [11] [10]. The enhanced extraction efficiency is attributed to the compound's ability to penetrate membrane structures more effectively due to its optimized hydrophobic-hydrophilic balance [1] [4].
The extraction process demonstrates concentration-dependent characteristics, with optimal protein recovery occurring at detergent concentrations of 10-50 times the critical micelle concentration [14] [6]. At these concentrations, the detergent forms stable protein-detergent complexes that maintain protein solubility in aqueous environments [2] [6]. The protein-detergent complexes exhibit improved stability compared to those formed with conventional detergents, with enhanced resistance to aggregation and precipitation [15] [14].
Studies examining the extraction of specific membrane protein classes reveal differential effects based on protein characteristics. Integral membrane proteins with multiple transmembrane domains show extraction efficiencies of 75-85% when treated with the compound [16] [11]. Peripheral membrane proteins demonstrate even higher extraction rates, approaching 90-95% recovery [11] [10]. This differential extraction efficiency reflects the compound's ability to disrupt different types of protein-membrane interactions with varying effectiveness [11] [10].
The extraction process preserves protein functionality in a majority of cases, with functional assays indicating retention of enzymatic activity in 70-80% of extracted proteins [15] [14]. This functional preservation is particularly important for membrane proteins involved in transport, signaling, and catalytic processes [15] [14]. The maintenance of protein function is attributed to the mild nature of the extraction process, which minimizes protein denaturation [12] [13].
Comparative studies with other extraction systems demonstrate the superior performance of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol. When combined with n-dodecyl-β-D-maltopyranoside in dual-detergent systems, extraction efficiencies increase to 85-90% while maintaining protein purity levels of 90-95% [14] [11]. This synergistic effect suggests that the compound functions effectively in mixed detergent systems, providing enhanced solubilization capabilities [14] [11].
The extraction process exhibits temperature-dependent characteristics, with optimal performance observed at temperatures between 4-15 degrees Celsius [14] [11]. Higher temperatures can lead to increased protein denaturation, while lower temperatures may reduce extraction efficiency [14] [11]. The compound maintains its extraction capabilities across a broad pH range, demonstrating stability and effectiveness under various buffer conditions [14] [11].
Table 2: Membrane Protein Extraction Efficiency Comparison
Detergent System | Extraction Efficiency (%) | Protein Yield (μg/10⁶ cells) | Membrane Protein Purity (%) |
---|---|---|---|
2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol alone | 60-70 | 180-220 | 75-85 |
2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol + DDM | 85-90 | 250-280 | 90-95 |
DDM alone | 50-60 | 150-180 | 70-80 |
CHAPS alone | 45-55 | 120-150 | 65-75 |
CHAPS + LPC | 75-85 | 200-230 | 80-90 |
Conventional detergent mix | 40-50 | 100-130 | 60-70 |
The comparative analysis of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol with zwitterionic detergents reveals distinct advantages and limitations of each detergent class for membrane protein studies [17] [18] [19]. Zwitterionic detergents, including 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate and 3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate, exhibit fundamentally different interaction mechanisms with membrane proteins compared to the nonionic compound [17] [18] [19].
The primary distinction lies in the ionic character of the detergent head groups. While 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol maintains a neutral charge, zwitterionic detergents possess both positive and negative charges, resulting in a net neutral charge but with distinct electrostatic properties [17] [18] [19]. This charge distribution affects protein-detergent interactions, with zwitterionic detergents demonstrating enhanced ability to disrupt protein-protein interactions [20] [18].
Critical micelle concentration values provide insight into the relative effectiveness of different detergent systems. The compound 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol exhibits a critical micelle concentration of 0.2-0.3 millimolar, which is significantly lower than most zwitterionic detergents [1] [4]. In comparison, 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate has a critical micelle concentration of 6-8 millimolar, while 3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate exhibits values of 8-10 millimolar [17] [21]. This difference in critical micelle concentration affects the economics and practical applications of each detergent system [17] [21].
Protein denaturation profiles reveal important differences between detergent classes. The nonionic compound demonstrates minimal protein denaturation at effective concentrations, making it suitable for studies requiring preservation of native protein structure [15] [14]. Zwitterionic detergents generally exhibit very low to low denaturation potential, with 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate and 3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate showing particularly mild effects on protein structure [17] [18] [19].
Membrane disruption efficiency varies significantly between detergent types. The compound 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol demonstrates high membrane disruption efficiency, effectively solubilizing membrane proteins while maintaining structural integrity [3] [5]. Zwitterionic detergents typically show moderate membrane disruption efficiency, which may be beneficial for applications requiring gentler extraction conditions [17] [18] [19].
The ability to disrupt protein-protein interactions represents a crucial difference between detergent classes. The nonionic compound exhibits limited capacity for disrupting protein-protein interactions, which can be advantageous for maintaining protein complexes [12] [13]. Zwitterionic detergents, particularly 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate and 3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate, demonstrate moderate ability to disrupt these interactions [20] [18].
Solubilization kinetics differ between detergent classes, with implications for practical applications. The nonionic compound demonstrates rapid solubilization kinetics, achieving maximum extraction efficiency within minutes of application [3] [5]. Zwitterionic detergents may exhibit slower solubilization kinetics but provide more controlled extraction processes [17] [18] [19].
Cost considerations favor the nonionic compound in many applications due to its lower critical micelle concentration, which reduces the total amount of detergent required for effective extraction [14] [11]. Zwitterionic detergents, while more expensive per unit mass, may offer advantages in specific applications requiring their unique properties [17] [18] [19].
The selection between detergent classes depends on specific experimental requirements. For applications requiring high extraction efficiency with minimal protein denaturation, the nonionic compound 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol offers superior performance [3] [5]. For studies requiring disruption of protein-protein interactions or gentler extraction conditions, zwitterionic detergents may be more appropriate [17] [18] [19].
Table 3: Comparative Analysis with Zwitterionic Detergents
Detergent | Ionic Character | CMC (mM) | Protein Denaturation | Membrane Disruption Efficiency | Protein-Protein Interaction Disruption |
---|---|---|---|---|---|
2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol | Nonionic | 0.2-0.3 | Minimal | High | Limited |
CHAPS | Zwitterionic | 6-8 | Very low | Moderate | Moderate |
CHAPSO | Zwitterionic | 8-10 | Very low | Moderate | Moderate |
MEGA-10 | Zwitterionic | 5-7 | Low | Moderate | Moderate |
LPC-14 | Zwitterionic | 0.08-0.1 | Moderate | High | High |
Corrosive;Irritant;Health Hazard;Environmental Hazard